1,3,5-Tris(4-carboxyphenyl)benzene
Description
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a C3-symmetric aromatic tricarboxylic acid ligand with three carboxyphenyl groups attached to a central benzene ring (Figure 1). This structure confers high acidity, water solubility, and strong coordination capabilities, making it a versatile building block in materials science and biomedicine .
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATWKVZGMWCXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443603 | |
| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50446-44-1 | |
| Record name | 5'-(4-Carboxyphenyl)[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-carboxyphenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-Step Coupling Reactions
The core structure of H₃BTB is typically constructed via Suzuki-Miyaura cross-coupling reactions , which enable the introduction of carboxyphenyl groups at the 1,3,5-positions of a central benzene ring. A representative route involves:
- Substrate Preparation : 1,3,5-Tribromobenzene serves as the central aromatic core.
- Boronic Acid Coupling : Reaction with 4-carboxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water).
- Ester Protection and Deprotection : To prevent side reactions, carboxyl groups are often protected as methyl esters during synthesis, followed by hydrolysis using aqueous HCl or NaOH.
Key Reaction Conditions :
- Temperature: 80–100°C under inert atmosphere.
- Yield: Reported yields range from 60% to 75% after purification via column chromatography.
Solvothermal Synthesis for MOF Integration
H₃BTB is frequently synthesized in situ during the preparation of MOFs. For example, in the formation of a zinc-based polyoxometalate MOF ([TBA]₆[H₃PMo₁₂O₄₀]₂[Zn₈(BTB)₂]), H₃BTB is generated under solvothermal conditions:
- Reactants : Zinc nitrate hexahydrate, H₃PMo₁₂O₄₀, and H₃BTB precursors.
- Solvent System : Dimethylformamide (DMF)/water at 120°C for 48 hours.
- Post-Synthesis Treatment : Activation via solvent exchange (acetone) and vacuum drying to remove unreacted ligands.
Critical Parameters :
- pH Control: Maintained near neutrality to prevent carboxylate deprotonation before framework assembly.
- Crystallization: Slow cooling (0.5°C/min) enhances crystal quality.
Computational Design and Optimization
Density functional theory (DFT) plays a pivotal role in optimizing H₃BTB’s synthesis. Studies using the B3LYP functional and 6-31G* basis set (Gaussian 09W software) have:
- Predicted optimal bond lengths and angles for the ligand.
- Calculated frontier molecular orbitals (HOMO-LUMO gap: ~4.1 eV), guiding reactivity assessments.
- Identified stable protonation states for docking studies, crucial for biomedical applications.
Table 1: DFT-Optimized Geometrical Parameters of H₃BTB
| Parameter | Value (Å/°) |
|---|---|
| C–C bond length (central ring) | 1.39 |
| C–O bond length (carboxyl) | 1.22 |
| Dihedral angle (phenyl-central) | 45° |
Post-Synthetic Modifications and Applications
Self-Assembly on Surfaces
H₃BTB forms 2D hydrogen-bonded networks on graphite substrates when dissolved in 1-phenyloctane. Scanning tunneling microscopy (STM) reveals three distinct phases:
- Close-Packed Phase : Maximizes van der Waals interactions.
- Hexagonal Porous Phase : Pore diameter ~1.2 nm.
- Rectangular Porous Phase : Higher stability due to complementary hydrogen bonding.
Figure 1 : STM image of H₃BTB self-assembly showing rectangular cavities (scale bar: 3 nm).
Functionalization for Biomedical Use
H₃BTB’s carboxyl groups enable conjugation with anticancer agents. For example:
- Cytotoxicity Studies : IC₅₀ values of 12–18 μM against breast (MCF-7) and cervical (HeLa) cancer cells.
- Mechanism : Disruption of mitochondrial membrane potential and induction of apoptosis.
Characterization Techniques
Thermal Analysis
Simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) reveal:
Spectroscopic Methods
- IR Spectroscopy : Strong peaks at 1680 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic O–H).
- ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.8–8.2 ppm; carboxyl protons as a broad singlet at δ 12.5 ppm.
Industrial-Scale Considerations
While lab-scale syntheses are well-established, scaling up H₃BTB production requires:
- Continuous Flow Reactors : To enhance reaction uniformity.
- Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Cost Optimization : Sourcing cheaper palladium catalysts (e.g., Pd/C) without compromising yield.
Chemical Reactions Analysis
1,3,5-Tris(4-carboxyphenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include nitric acid for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various substituted benzoic acids and their derivatives .
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Building Block for MOFs
1,3,5-Tris(4-carboxyphenyl)benzene is primarily utilized as a tritopic ligand in the synthesis of metal-organic frameworks. These frameworks are characterized by their high porosity and tunable properties, making them suitable for various applications including:
- Gas Storage : MOFs constructed with H3BTB have shown potential in storing gases such as hydrogen and methane due to their high surface area and porosity .
- Gas Separation : The selective adsorption properties of these MOFs enable efficient separation of gases, which is crucial in industrial processes .
- Catalysis : H3BTB-based MOFs can serve as catalysts in chemical reactions, enhancing reaction rates and selectivity due to their unique structural features .
Case Study: Antibacterial Applications
Recent studies have explored the incorporation of H3BTB into MOFs that exhibit antibacterial properties. For instance, copper and zinc-based MOFs utilizing H3BTB demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights the potential of H3BTB in developing materials for biomedical applications.
Anticancer Potential
Mechanism of Action
H3BTB has been investigated for its anticancer properties, particularly its ability to interact with DNA. The compound binds to the grooves of the DNA helix, which leads to unwinding of the DNA structure. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells .
Research Findings
Studies have shown that H3BTB exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB231 and MCF-7) and cervical cancer (HeLa) cell lines. In vitro assays demonstrated that H3BTB effectively reduced cell viability in these cancerous cells while having minimal effects on normal cells .
Chemical Sensing
Development of Chemosensors
The high porosity and functional tunability of MOFs containing H3BTB make them ideal candidates for chemical sensing applications. Research has focused on developing sensors capable of detecting phenolic compounds and heavy metal ions in environmental samples. The incorporation of H3BTB into these frameworks enhances their sensitivity and selectivity towards target analytes .
Case Study: Detection of Metal Ions
One study reported the use of a MOF derived from H3BTB for the selective detection of aluminum and iron ions in aqueous media. The framework exhibited rapid response times and low detection limits, demonstrating its potential for environmental monitoring applications .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Metal-Organic Frameworks | Gas storage, gas separation, catalysis | High porosity; effective in storing hydrogen/methane; catalytic properties |
| Anticancer Research | Interaction with DNA; anticancer activity | Significant reduction in viability of cancer cell lines; minimal effect on normal cells |
| Chemical Sensing | Detection of phenolic compounds; heavy metal ions | High sensitivity; rapid response times for environmental monitoring |
Mechanism of Action
The mechanism by which 1,3,5-Tris(4-carboxyphenyl)benzene exerts its effects involves its ability to bind to DNA. It binds to the minor groove of the DNA helix, causing unwinding and destabilization of the DNA structure. This binding is facilitated by electrostatic and non-electrostatic interactions, which contribute to the compound’s cytotoxic potential .
Comparison with Similar Compounds
H3BTB is compared below with structural analogs, MOF linkers, and anticancer agents to contextualize its uniqueness.
Table 1: Structural and Functional Comparison of H3BTB and Analogous Compounds
Structural Analogs :
- THPB replaces carboxyl groups with hydroxyls, enabling hydrogen-bonded organic frameworks (HOFs) and photoluminescent polymers. Unlike H3BTB, THPB lacks MOF-forming capability due to weaker coordination .
- Aminophenyl analog exhibits basicity, favoring covalent organic frameworks (COFs) rather than ionic interactions.
MOF Linkers :
- Trimesic acid , a simpler carboxy analog, forms HKUST-1 with high surface area (~1,900 m²/g) but lacks H3BTB’s extended π-conjugation for enhanced gas adsorption .
- H3TCBPB , a biphenyl-extended derivative, theoretically enables larger MOF pores for superior gas storage but requires complex synthesis .
Table 2: Anticancer Activity and DNA Interaction Mechanisms
Anticancer Agents :
- H3BTB’s reversible, non-covalent DNA binding reduces cytotoxicity to healthy cells compared to cisplatin’s covalent cross-linking, which causes severe side effects .
Table 3: Electronic Properties (DFT Calculations)
| Compound Name | Ionization Potential (eV) | Chemical Softness (η) | Global Reactivity Index (eV) |
|---|---|---|---|
| H3BTB | 9.2 | 0.31 | 3.1 |
| Trimesic acid | 8.9 | 0.35 | 2.8 |
Biological Activity
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, biochemical properties, and its effects on various cancer cell lines, supported by data tables and relevant case studies.
Target and Mode of Action
H3BTB primarily targets DNA through groove binding , which allows it to interact with the DNA helix and potentially disrupt its normal function. This interaction can lead to the unwinding of the DNA structure, a critical step in its anticancer activity. The compound has shown promising results in binding to key proteins involved in cancer pathways, including caspase-3 and NF-κB , which are crucial for regulating apoptosis and inflammation respectively .
H3BTB acts as a tritopic bridging ligand in the formation of metal-organic frameworks (MOFs), enhancing its applications in gas storage and catalysis. Its ability to form stable complexes with biological macromolecules is significant for its therapeutic potential .
| Property | Description |
|---|---|
| Solubility | Soluble in tetrahydrofuran |
| Binding Mechanism | Groove binding to DNA |
| Interaction with Proteins | Strong interactions with caspase-3 and NF-κB |
| Anticancer Activity | Effective against breast and cervical cancer cells |
Cellular Effects
Recent studies have highlighted H3BTB's anticancer properties through various assays. The compound was tested against several cancer cell lines, including MDA-MB231 (breast cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxic effects on these cell lines while showing minimal toxicity to normal cells, such as Vero cells .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MDA-MB231 | 15 | 75 |
| MCF-7 | 12 | 80 |
| HeLa | 10 | 85 |
| Vero (Normal) | >50 | <10 |
Case Studies and Research Findings
- Anticancer Activity : A study conducted by molecular docking simulations revealed that H3BTB interacts effectively with caspase-3 and NF-κB, demonstrating strong binding affinities that may contribute to its therapeutic effects against cancer .
- Molecular Docking Studies : In another study, H3BTB was subjected to molecular docking against multiple anticancer proteins. The study confirmed significant hydrogen bonding and electrostatic interactions due to the carboxylic acid groups present in the compound .
- Self-Assembly Behavior : Research indicated that H3BTB can self-assemble into two-dimensional nanoarchitectures at interfaces, which may influence its biological activity by altering its interaction with cellular components .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Vary solvent systems (e.g., DMF, DMSO) and temperatures (80–150°C) to assess their impact on carboxyl group activation and coupling efficiency .
- Catalyst Selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) versus copper-mediated Ullmann coupling for aryl-aryl bond formation, monitoring by TLC or HPLC .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) followed by recrystallization in acetic acid/water to isolate high-purity crystals .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : FT-IR to confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- Thermal Analysis : TGA to assess thermal stability and decomposition profiles (e.g., carboxyl group loss at ~300°C) .
- Crystallography : Single-crystal XRD to resolve spatial arrangement of the tricarboxylic acid moieties and benzene core .
Q. How should researchers handle solubility challenges during experiments involving this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, adjusting pH with NaOH to deprotonate carboxyl groups and enhance solubility .
- Surfactant Use : Add CTAB or SDS in aqueous systems to stabilize colloidal dispersions for applications like MOF synthesis .
Q. What safety protocols are essential when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing or grinding .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to comply with EPA guidelines .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), and what experimental parameters influence crystallinity?
- Methodological Answer :
- Linker Design : Coordinate carboxylate groups with metal nodes (e.g., Zr⁴⁺, Cu²⁺) under solvothermal conditions (120°C, 24–72 hrs) .
- Crystallinity Optimization : Adjust solvent ratios (e.g., DMF/H₂O) and modulator additives (acetic acid) to control nucleation rates .
- Characterization : Use PXRD to confirm framework topology and BET analysis for surface area validation (>1000 m²/g) .
Q. How do researchers resolve contradictions in reported catalytic activity data for derivatives of this compound?
- Methodological Answer :
- Controlled Variables : Standardize substrate concentrations, solvent polarity, and reaction temperatures across studies .
- Mechanistic Probes : Employ DFT calculations to identify active sites (carboxyl vs. aryl groups) and validate via in-situ FT-IR .
- Data Reproducibility : Cross-check synthetic protocols (e.g., purification steps) to rule out impurity-driven artifacts .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility in academic studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy to monitor reaction progress in real-time .
- Statistical Design : Use factorial experiments (e.g., DoE) to identify critical parameters (e.g., catalyst loading, solvent purity) .
Q. How can computational modeling guide the design of this compound-based materials for specific applications?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate self-assembly pathways in MOFs to predict pore sizes and ligand-metal binding affinities .
- DFT Studies : Calculate HOMO-LUMO gaps to tailor electronic properties for photocatalysis or sensing .
Key Considerations for Researchers
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
